1,2,3,6,8-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,3,6,8-Pentachlorodibenzo-p-dioxin is a member of the polychlorinated dibenzodioxins family, which are long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . Polychlorinated dibenzodioxins are known for their lipophilic properties, leading to bioaccumulation in humans and wildlife, and may cause developmental disturbances and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6,8-Pentachlorodibenzo-p-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .
Industrial Production Methods
Industrial production of polychlorinated dibenzodioxins, including this compound, often occurs as an unintentional byproduct during the manufacture of certain chlorinated aromatic compounds, incineration of chlorine-containing substances, and chlorine bleaching of paper .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6,8-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reductive dehalogenation using microbial processes or chemical reductants like sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide.
Major Products Formed
Oxidation: Higher chlorinated dibenzodioxins.
Reduction: Lower chlorinated dibenzodioxins.
Substitution: Various substituted dibenzodioxins depending on the substituent introduced.
Scientific Research Applications
1,2,3,6,8-Pentachlorodibenzo-p-dioxin is primarily studied for its toxicological effects and environmental impact. Its applications in scientific research include:
Chemistry: Studying the chemical properties and reactions of polychlorinated dibenzodioxins.
Biology: Investigating the bioaccumulation and toxic effects on wildlife and humans.
Medicine: Understanding the mechanisms of toxicity and potential therapeutic interventions.
Industry: Monitoring and controlling the unintentional production of polychlorinated dibenzodioxins in industrial processes
Mechanism of Action
1,2,3,6,8-Pentachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Comparison with Similar Compounds
1,2,3,6,8-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin congeners. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Similar in structure but differs in the position of chlorine atoms.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin: Contains six chlorine atoms and exhibits similar toxicological properties
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile.
Properties
IUPAC Name |
1,2,3,6,8-pentachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-6(15)11-7(2-4)19-12-8(18-11)3-5(14)9(16)10(12)17/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGHBBUEIIEHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074092 | |
Record name | 1,2,3,6,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71925-16-1 | |
Record name | 1,2,3,6,8-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,8-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZYY3BBW7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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